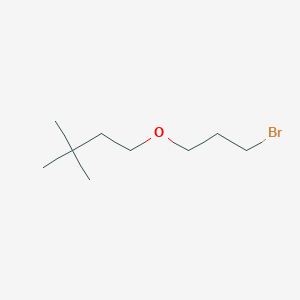
1-(3-Bromopropoxy)-3,3-dimethylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropoxy)-3,3-dimethylbutane is an organic compound characterized by its brominated propoxy group attached to a dimethylbutane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropoxy)-3,3-dimethylbutane typically involves the reaction of 3,3-dimethylbutanol with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropoxy)-3,3-dimethylbutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of alcohols and ketones.
Reduction: Formation of hydrocarbons.
Aplicaciones Científicas De Investigación
1-(3-Bromopropoxy)-3,3-dimethylbutane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(3-Bromopropoxy)-3,3-dimethylbutane exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. This process involves the formation of a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.
Comparación Con Compuestos Similares
1-(3-Bromopropoxy)-tert-butyldimethylsilane: Similar in structure but contains a silyl ether group.
1-(3-Bromopropoxy)-4-chlorobenzene: Contains a chlorobenzene ring instead of a dimethylbutane backbone.
1-(3-Bromopropoxy)-3-methylbenzene: Contains a methylbenzene ring instead of a dimethylbutane backbone.
Uniqueness: 1-(3-Bromopropoxy)-3,3-dimethylbutane is unique due to its specific combination of a brominated propoxy group and a dimethylbutane backbone, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Propiedades
Fórmula molecular |
C9H19BrO |
|---|---|
Peso molecular |
223.15 g/mol |
Nombre IUPAC |
1-(3-bromopropoxy)-3,3-dimethylbutane |
InChI |
InChI=1S/C9H19BrO/c1-9(2,3)5-8-11-7-4-6-10/h4-8H2,1-3H3 |
Clave InChI |
BMEKVLAAMRJSDC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCOCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


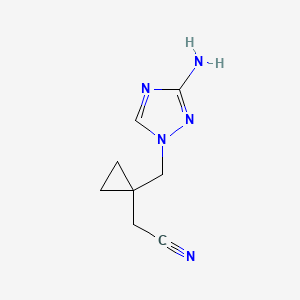
![Tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate](/img/structure/B13544948.png)

![[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine](/img/structure/B13544961.png)
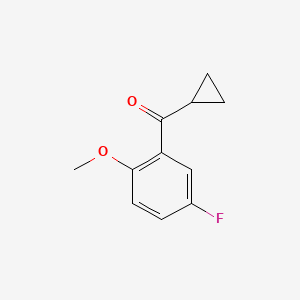
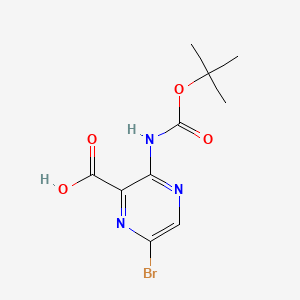
![rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13544970.png)
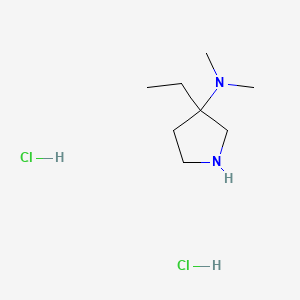
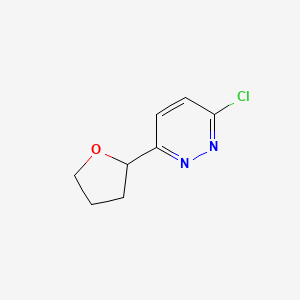
![N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride](/img/structure/B13544992.png)
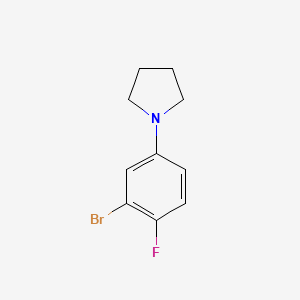
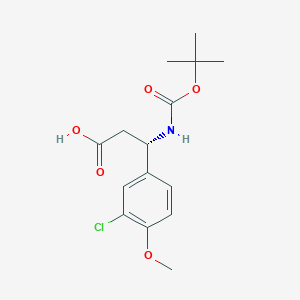
![3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13545015.png)
![(5-Benzyl-5-azaspiro[2.3]hexan-1-yl)methanamine](/img/structure/B13545040.png)
